N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound integrates a benzo[d][1,3]dioxole (benzodioxole) core linked via a carboxamide group to a tetrahydro-2H-pyran scaffold substituted with a thiophen-2-yl moiety. The benzodioxole group is known for its electron-rich aromatic system, while the tetrahydro-2H-pyran ring introduces conformational rigidity. Though direct synthesis data for this compound are absent in the evidence, analogs suggest its preparation involves coupling benzodioxole-5-carboxylic acid derivatives with appropriately substituted tetrahydro-2H-pyran-4-ylmethyl amines .
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(13-3-4-14-15(10-13)23-12-22-14)19-11-18(5-7-21-8-6-18)16-2-1-9-24-16/h1-4,9-10H,5-8,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJGSAYTZVAORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, mechanism of action, and various biological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.5 g/mol. The compound features a complex structure combining a thiophene ring with a tetrahydro-pyran moiety and a benzo[d][1,3]dioxole core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.5 g/mol |
| CAS Number | 1203287-51-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyran ring through hydroalkoxylation processes. Catalysts such as platinum or lanthanide triflates are often utilized to enhance reaction efficiency. The final product can be purified through crystallization or chromatography techniques.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiophene moiety is known to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. Additionally, the tetrahydropyran component enhances solubility and bioavailability, facilitating better absorption in biological environments.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro tests showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Properties
This compound has been investigated for its anticancer potential. Research indicates that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression. Notably, studies have shown effectiveness against breast and colon cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. This suggests potential therapeutic applications in treating chronic inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A study published in 2021 tested the compound against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 10 µg/mL for Staphylococcus aureus and E. coli.
- Cancer Cell Apoptosis : In vitro assays on MCF7 breast cancer cells revealed that treatment with the compound at concentrations of 25 µM led to a significant increase in apoptotic cell death compared to control groups.
- Inflammation Model : In a rat model of induced arthritis, administration of the compound resulted in a marked decrease in paw swelling and joint inflammation after two weeks of treatment.
Comparison with Similar Compounds
Benzo[d][1,3]dioxole-5-carboxamides with Varied N-Substituents
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structure : Benzodioxole linked to 3,4-dimethoxyphenyl via carboxamide.
- Properties : Melting point 175–177°C; synthesized via carbodiimide-mediated coupling (75% yield). ¹H NMR shows aromatic protons at δ 7.10–6.80 ppm .
- Key Difference : The dimethoxyphenyl group increases hydrophilicity compared to the tetrahydro-2H-pyran-thiophene moiety in the target compound.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Tetrahydro-2H-pyran Derivatives
- 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e) Structure: Tetrahydro-2H-pyran with a cyano group at C4, linked to a pyrazole-carboxamide. Properties: Melting point 188–190°C; ¹H NMR shows distinct pyran protons at δ 4.01–3.87 ppm. Synthesized in 58% yield via amide coupling . Key Difference: The cyano group in 9e enhances electrophilicity, whereas the thiophene in the target compound may improve lipophilicity and aromatic interactions.
Table 2: Tetrahydro-2H-pyran-Based Analogs
| Compound | Substituent on Pyran | Melting Point (°C) | Yield | Reference |
|---|---|---|---|---|
| Target Compound | Thiophen-2-yl | N/A | N/A | – |
| 9e | 4-Cyano | 188–190 | 58% |
Thiophene-Containing Analogs
- Compound 43: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropanecarboxamide Structure: Benzodioxole linked to a thiazole-thiophene conjugate via cyclopropanecarboxamide. Synthesis: 21% yield via carbodiimide coupling, lower than HSD-2 (75%), suggesting steric challenges with bulky thiophene-thiazole groups .
Heterocyclic Conjugates
- Crystalline Form of 7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Structure: Benzodioxole fused with a pyran-like system and substituted with azetidine and methylthio groups.
Research Implications and Gaps
- Lower yields in thiophene-thiazole analogs (e.g., Compound 43, 21% ) highlight synthetic hurdles for bulky substituents.
- Biological Data: Limited evidence on the target compound’s activity; analogs suggest applications in flavor science (N-alkyl derivatives ) or kinase modulation (thiazole-thiophene systems ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
